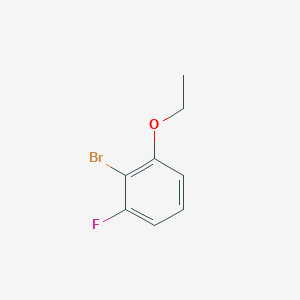

2-Bromo-1-ethoxy-3-fluorobenzene

Description

2-Bromo-1-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name |

2-bromo-1-ethoxy-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZMPQKWCJCBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-3-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of tubular diazotization reaction technology can also be employed to prepare diazonium salts, which are then converted to the desired brominated product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used under mild conditions.

Major Products Formed

Nucleophilic Substitution: Products include 1-ethoxy-3-fluoro-2-substituted benzenes.

Suzuki-Miyaura Coupling: Biaryl compounds with various functional groups depending on the boronic acid used.

Scientific Research Applications

2-Bromo-1-ethoxy-3-fluorobenzene is used in scientific research for:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

Material Science: It is employed in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-3-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates undergo further reactions to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

1-Bromo-2-fluorobenzene: Similar structure but lacks the ethoxy group.

2-Bromo-1-ethoxybenzene: Similar structure but lacks the fluorine atom.

Uniqueness

2-Bromo-1-ethoxy-3-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .

Biological Activity

2-Bromo-1-ethoxy-3-fluorobenzene is an aromatic compound featuring bromine, ethoxy, and fluorine substituents on a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 215.08 g/mol

- Boiling Point: Data not extensively available but expected to be moderate due to the presence of halogens.

- Solubility: Likely soluble in organic solvents; specific solubility data may vary based on purity.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds often exhibit antimicrobial properties. A study focused on various halogenated derivatives, including this compound, demonstrated significant activity against several bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro. A study evaluating its effects on human cancer cell lines revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: In Vitro Analysis

In a controlled laboratory setting, human breast cancer cells (MCF-7) were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability.

Table 2: Effects on MCF-7 Cell Viability

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The presence of bromine and fluorine enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Subsequent studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.

Synthesis and Research Applications

The synthesis of this compound can be achieved through electrophilic aromatic substitution reactions, where appropriate reagents are used to introduce the bromine and fluorine substituents onto the benzene ring.

Synthesis Route:

- Start with ethoxybenzene.

- Bromination using bromine in an appropriate solvent.

- Fluorination via nucleophilic substitution or other fluorination methods.

Applications in Research:

This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as a model compound for studying structure–activity relationships in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.